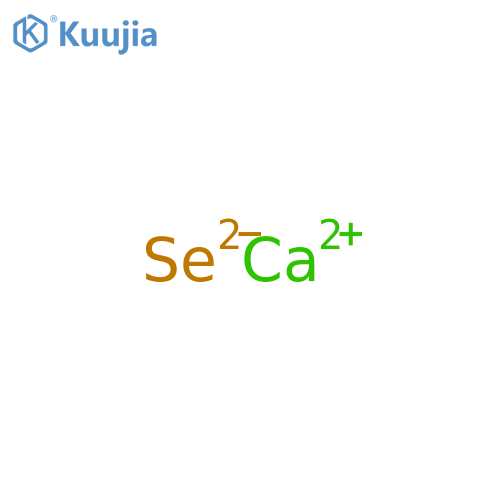Cas no 1305-84-6 (calcium selenide)

calcium selenide structure
calcium selenide 化学的及び物理的性質
名前と識別子
-
- calcium selenide
- calcium 4-nitrophenolate
- calcium p-nitrophenoxide
- Phenol,p-nitro-,calcium salt
- p-Nitrophenol calcium salt
- selenoxocalcium
- selanylidenecalcium
- calcium selenide (case)
- Calcium selenide, 99% (metals basis)
- Q16695999
- DTXSID6061650
- EINECS 215-141-5
- UNII-P0EY54309M
- 1305-84-6
- DTXCID8033984
- P0EY54309M
-
- MDL: MFCD00064701
- インチ: 1S/Ca.Se/q+2;-2
- InChIKey: AHMCFSORHHSTSB-UHFFFAOYSA-N
- ほほえんだ: [Ca].[Se]
計算された属性
- せいみつぶんしりょう: 120.88700
- どういたいしつりょう: 119.879
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 2
- 回転可能化学結合数: 0
- 複雑さ: 2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 白色細結晶は六方晶系に属する
- 密度みつど: 3.57
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- すいようせい: Decomposes in water
- PSA: 0.00000
- LogP: -0.26830
- かんど: Moisture Sensitive
- ようかいせい: ぶんかい,Contact with water releases combustible gases
- マーカー: 14,1701
calcium selenide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P000UZE-5g |
Calcium selenide (CaSe) |
1305-84-6 | 99% (metals basis) | 5g |
$124.00 | 2023-12-22 | |
| Aaron | AR000V7Q-5g |
Calcium selenide (CaSe) |
1305-84-6 | 99% | 5g |
$140.00 | 2025-02-12 | |
| Aaron | AR000V7Q-1g |
Calcium selenide (CaSe) |
1305-84-6 | 99% | 1g |
$50.00 | 2025-02-12 | |
| 1PlusChem | 1P000UZE-25g |
Calcium selenide (CaSe) |
1305-84-6 | 99% (metals basis) | 25g |
$433.00 | 2023-12-22 | |
| Aaron | AR000V7Q-25g |
Calcium selenide (CaSe) |
1305-84-6 | 99% | 25g |
$522.00 | 2025-02-12 | |
| 1PlusChem | 1P000UZE-1g |
Calcium selenide (CaSe) |
1305-84-6 | 99% (metals basis) | 1g |
$55.00 | 2023-12-22 |
calcium selenide 関連文献
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
1305-84-6 (calcium selenide) 関連製品
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
